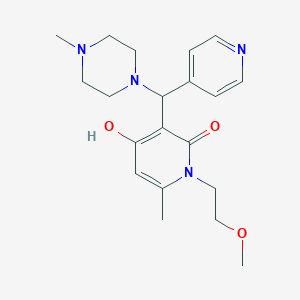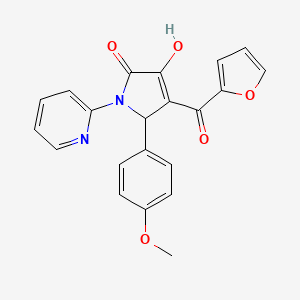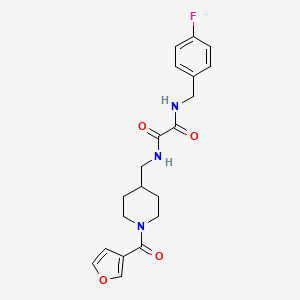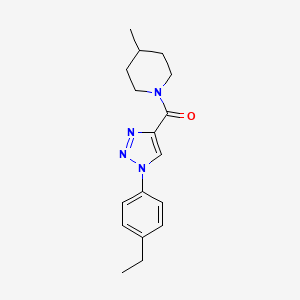
4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H28N4O3 and its molecular weight is 372.469. The purity is usually 95%.
BenchChem offers high-quality 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
G Protein-Biased Dopaminergics
Research on similar compounds with 1,4-disubstituted aromatic piperazine structures has led to the discovery of G protein-biased dopaminergics, showcasing high affinity for dopamine receptors. These compounds, particularly when incorporating pyrazolo[1,5-a]pyridine heterocyclic appendages, demonstrate partial agonism at dopamine D2 receptors, favoring G protein activation over β-arrestin recruitment. This feature is significant for designing novel therapeutics with antipsychotic activity, highlighting the role of structural modifications in tuning receptor selectivity and functional properties (Möller et al., 2017).
Antiarrhythmic and Antihypertensive Effects
Compounds featuring a 1-substituted pyrrolidin-2-one or pyrrolidine structure with a 3-(4-arylpiperazin-1-yl)propyl moiety have exhibited significant antiarrhythmic and antihypertensive activities. These effects are attributed to their alpha-adrenolytic properties, which are enhanced by specific substituents in the phenyl ring, emphasizing the importance of structural elements in developing cardiovascular drugs (Malawska et al., 2002).
Nootropic Agents
The synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds has been explored for potential nootropic (cognitive-enhancing) effects. Modifications in the structure, such as incorporating (4-methylpiperazin-1-yl)carbonyl groups, indicate a promising direction for developing agents that improve learning and memory, underscoring the versatility of these chemical frameworks in creating functionally diverse molecules (Valenta et al., 1994).
Analgesic Properties
Structural characterization of analgesic isothiazolopyridines, especially those incorporating 1,4-disubstituted piperazine moieties, reveals insights into their molecular packing and interaction mechanisms. The detailed analysis of hydrogen bonding and π…π interactions provides a foundation for understanding the structure-activity relationships critical in designing analgesic compounds with optimized efficacy and specificity (Karczmarzyk & Malinka, 2008).
Histamine H4 Receptor Ligands
Explorations into 2-aminopyrimidine-containing compounds as histamine H4 receptor ligands highlight the compound's potential in modulating inflammatory responses. By systematically modifying the core structure and evaluating receptor affinity, researchers have identified candidates with promising anti-inflammatory and antinociceptive properties, contributing to the understanding of H4 receptor antagonists in pain and inflammation management (Altenbach et al., 2008).
Propiedades
IUPAC Name |
4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-[(4-methylpiperazin-1-yl)-pyridin-4-ylmethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3/c1-15-14-17(25)18(20(26)24(15)12-13-27-3)19(16-4-6-21-7-5-16)23-10-8-22(2)9-11-23/h4-7,14,19,25H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZARUQNYSXTRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=NC=C2)N3CCN(CC3)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2586552.png)
![5-(2,3-dihydro-1H-indol-1-yl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2586553.png)
![[1-(Difluoromethyl)pyrazol-4-yl]-piperazin-1-ylmethanone](/img/structure/B2586554.png)
![4-bromo-N-(3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide](/img/structure/B2586555.png)
![2-[[1-(2-morpholin-4-ylethyl)-2-oxidanylidene-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(3-nitrophenyl)ethanamide](/img/structure/B2586557.png)
![2-{[4-(2-Methoxyethyl)piperazin-1-yl]carbonyl}aniline](/img/structure/B2586558.png)

![N-(4-acetamidophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2586562.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2586564.png)
![2-Cyclopropyl-5-((3-methylbenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2586565.png)
![Ethyl 4-oxo-5-propionamido-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2586567.png)
![(2Z)-N-acetyl-2-[(2-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2586569.png)